molecular formula C17H18N2O4S B12773576 N-Hydroxy-3-(3-(phenethylsulfamoyl)phenyl)acrylamide CAS No. 866323-49-1

N-Hydroxy-3-(3-(phenethylsulfamoyl)phenyl)acrylamide

Cat. No.: B12773576
CAS No.: 866323-49-1
M. Wt: 346.4 g/mol
InChI Key: LYXZDMJNNHSGSR-MDZDMXLPSA-N
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Description

N-Hydroxy-3-(3-(phenethylsulfamoyl)phenyl)acrylamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a hydroxamic acid moiety and a phenethylsulfamoyl group. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-(3-(phenethylsulfamoyl)phenyl)acrylamide typically involves multiple steps:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of phenethylamine with chlorosulfonic acid to form phenethylsulfonamide.

    Coupling with Acrylamide: The phenethylsulfonamide is then coupled with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide intermediate.

    Hydroxylation: The final step involves the hydroxylation of the acrylamide intermediate using hydroxylamine hydrochloride in the presence of a base like sodium acetate to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-(3-(phenethylsulfamoyl)phenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The hydroxamic acid moiety can be oxidized to form nitroso derivatives.

    Reduction: The compound can be reduced to form the corresponding amide.

    Substitution: The phenethylsulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-Hydroxy-3-(3-(phenethylsulfamoyl)phenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential enzyme inhibitory activities. The hydroxamic acid moiety is known to chelate metal ions, making it a potential inhibitor of metalloproteases.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or pathways involved in diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-3-(3-(phenethylsulfamoyl)phenyl)acrylamide involves its interaction with specific molecular targets. The hydroxamic acid moiety can chelate metal ions in the active sites of enzymes, inhibiting their activity. This is particularly relevant for metalloproteases, where the compound can bind to the zinc ion in the enzyme’s active site, preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxy-3-(3-(phenylsulfamoyl)phenyl)acrylamide: Similar structure but lacks the phenethyl group.

    N-Hydroxy-3-(3-(methylsulfamoyl)phenyl)acrylamide: Contains a methyl group instead of the phenethyl group.

    N-Hydroxy-3-(3-(ethylsulfamoyl)phenyl)acrylamide: Contains an ethyl group instead of the phenethyl group.

Uniqueness

N-Hydroxy-3-(3-(phenethylsulfamoyl)phenyl)acrylamide is unique due to the presence of the phenethyl group, which may influence its biological activity and chemical reactivity. This structural feature can affect the compound’s ability to interact with molecular targets and its overall pharmacokinetic properties.

Properties

CAS No.

866323-49-1

Molecular Formula

C17H18N2O4S

Molecular Weight

346.4 g/mol

IUPAC Name

(E)-N-hydroxy-3-[3-(2-phenylethylsulfamoyl)phenyl]prop-2-enamide

InChI

InChI=1S/C17H18N2O4S/c20-17(19-21)10-9-15-7-4-8-16(13-15)24(22,23)18-12-11-14-5-2-1-3-6-14/h1-10,13,18,21H,11-12H2,(H,19,20)/b10-9+

InChI Key

LYXZDMJNNHSGSR-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO

Origin of Product

United States

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